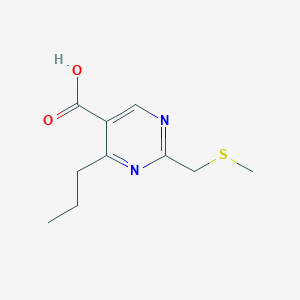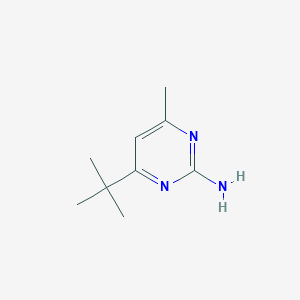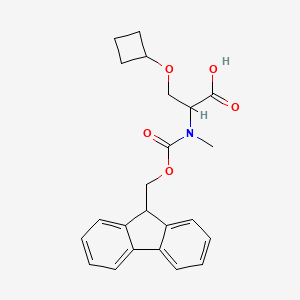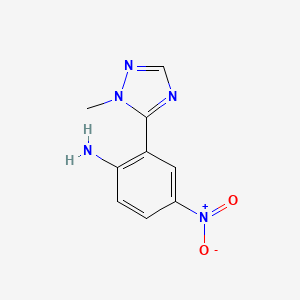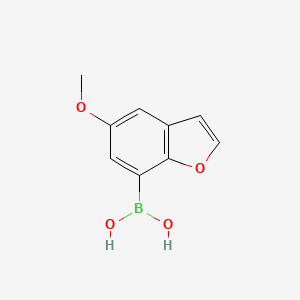![molecular formula C5H9N5O B13630239 2-[3-(2-Azidoethyl)-3H-diazirin-3-yl]ethanol](/img/structure/B13630239.png)
2-[3-(2-Azidoethyl)-3H-diazirin-3-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol is a chemical compound with a unique structure that includes an azido group and a diazirine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol typically involves multiple steps. One common method starts with the preparation of 2-azidoethanol, which is then reacted with a diazirine precursor under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as methanol and catalysts like copper sulfate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure safety and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields amines, while oxidation can yield nitro compounds.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study molecular interactions.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol involves the formation of reactive intermediates upon exposure to UV light. The diazirine ring forms a highly reactive carbene intermediate, which can covalently bind to nearby molecules. This property makes it useful in photoaffinity labeling, where it can be used to identify binding sites on proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-azidoethyl)-3-(but-3-yn-1-yl)-3H-diazirine: This compound also contains an azido group and a diazirine ring, but with an additional alkyne group, making it useful for click chemistry applications.
2-(3-(2-Azidoethyl)-3H-diazirin-3-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group, which can affect its reactivity and applications.
Uniqueness
2-[3-(2-azidoethyl)-3H-diazirin-3-yl]ethan-1-ol is unique due to its combination of an azido group and a diazirine ring, which provides versatility in chemical reactions and applications. Its ability to form reactive intermediates upon UV exposure makes it particularly valuable in photoaffinity labeling and bioconjugation studies.
Eigenschaften
Molekularformel |
C5H9N5O |
|---|---|
Molekulargewicht |
155.16 g/mol |
IUPAC-Name |
2-[3-(2-azidoethyl)diazirin-3-yl]ethanol |
InChI |
InChI=1S/C5H9N5O/c6-10-7-3-1-5(2-4-11)8-9-5/h11H,1-4H2 |
InChI-Schlüssel |
TUKOVFOONYNPQG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN=[N+]=[N-])C1(N=N1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Chlorobenzo[D]isothiazol-3-YL)methanamine](/img/structure/B13630163.png)
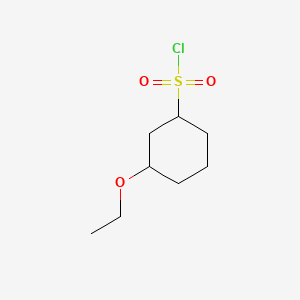
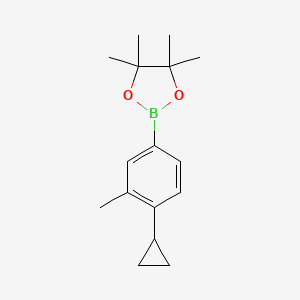



![3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B13630205.png)
